2,2-Diphenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone
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Overview
Description
2,2-Diphenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone is a unique organic compound characterized by its spirocyclic structure. This compound has garnered interest due to its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its complex structure, featuring both diphenyl and spirocyclic moieties, allows for diverse chemical reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 1,5-dioxa-9-azaspiro[5.5]undecane, which is then reacted with diphenylacetyl chloride under controlled conditions to yield the target compound. The reaction conditions often include the use of anhydrous solvents, inert atmosphere, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to produce the compound in bulk quantities suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
2,2-Diphenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases due to its bioactive properties.
Mechanism of Action
The mechanism of action of 2,2-Diphenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1,5-Dioxa-9-azaspiro[5.5]undecane: A related compound with a similar spirocyclic structure but lacking the diphenyl groups.
Diphenylacetyl chloride: A precursor in the synthesis of the target compound, featuring the diphenyl moiety but without the spirocyclic structure.
Uniqueness
2,2-Diphenyl-1-(1,5-dioxa-9-azaspiro[5This dual functionality sets it apart from other similar compounds, making it a valuable subject for scientific research and industrial applications.
Properties
IUPAC Name |
1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-2,2-diphenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c24-21(23-14-12-22(13-15-23)25-16-7-17-26-22)20(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,20H,7,12-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHASTUFJJUAIPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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